CFI400945 is a potent and selective,orally bioavailable PLK4 inhibitor with an IC50 value of 2.8 ±1.4 nM have potential antineoplastic activity.target: PLK4[1]IC50:2.8 ±1.4 nM [3]In vitro: Cancer cells treated with CFI-400945 exhibit effects consistent with PLK4 kinase inhibition, including dysregulated centriole duplication, mitotic defects, and cell death.[1] CFI-400945 treatment lead to aberrant centriole duplication and abnormal mitoses in vitro that ultimately causes cell death or cell-cycle arrest. [2]In vivo: Oral administration of CFI-400945 to mice bearing human cancer xenografts results in the significant inhibition of tumor growth at doses that are well tolerated.[1]Oral administration of CFI-400945 was well tolerated in multiple xenograft models and mouse strains, and had favorable pharmacokinetics. CFI-400945 also had single-agent antitumor activity.[2]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(3S,4R)-Tofacitinib is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) in adults. Since then, it has been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of (3S,4R)-Tofacitinib.
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of this compound.
(3R,4S)-Tofacitinib is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) in adults. Since then, it has been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of (3R,4S)-Tofacitinib.
GSK-J4 hydrochloride is a small molecule inhibitor that has gained significant attention in the field of medical research due to its potential therapeutic applications. It is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.
Poziotinib is a novel small molecule inhibitor that has gained significant attention in the field of drug development. It belongs to the class of tyrosine kinase inhibitors (TKIs) and has shown promising results in the treatment of various types of cancers. This paper aims to provide a comprehensive overview of poziotinib, including its synthesis, chemical structure, biological activity, effects on cell function, potential applications, and future perspectives and challenges.
Ruxolitinib sulfate (INCB018424) is the first potent, selective, JAK1/2 inhibitor to enter the clinic with IC50 of 3.3 nM/2.8 nM, >130-fold selectivity for JAK1/2 versus JAK3.IC50 value: 3.3 nM/2.8 nM(JAK1/JAK2)Target: JAK1/2in vitro: INCB018424 potently and selectively inhibits JAK2V617F-mediated signaling and proliferation in Ba/F3 cells and HEL cells. INCB018424 markedly increases apoptosis in a dose dependent manner in Ba/F3 cells. INCB018424 (64 nM) results in a doubling of cells with depolarized mitochondria in Ba/F3 cells. INCB018424 inhibits proliferating of erythroid progenitors from normal donors and polycythemia vera patients with IC50 of 407 nM and 223 nM, respectively. INCB018424 demonstrates remarkable potency against erythroid colony formation with IC50 of 67 nM [1].in vivo: INCB018424 (180 mg/kg, orally, twice a day) results in survive rate of greater than 90% by day 22 in a JAK2V617F-driven mouse model. INCB018424 (180 mg/kg, orally, twice a day) markedly reduces splenomegaly and circulating levels of inflammatory cytokines, and preferentially eliminated neoplastic cells, resulting in significantly prolonged survival without myelosuppressive or immunosuppressive effects in a JAK2V617F-driven mouse model [1]. The primary end point is reached in 41.9% of patients in the Ruxolitinib group as compared with 0.7% in the placebo group in the double-blind trial of myelofibrosis. Ruxolitinib results in maintaining of reduction in spleen volume and improvement of 50% or more in the total symptom score [2].
Proteases are enzymes that play a crucial role in various biological processes, including protein degradation, signal transduction, and immune response. Papain-like protease (PLpro) is a cysteine protease that is essential for the replication of coronaviruses, including SARS-CoV-2. Therefore, PLpro inhibitors have emerged as a potential therapeutic target for the treatment of COVID-19. This paper aims to provide a comprehensive review of PLpro inhibitors, including their synthesis, chemical structure, biological activity, and potential applications.
Ezetimibe D4 is a deuterated form of the cholesterol-lowering drug Ezetimibe. It is a selective inhibitor of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. Ezetimibe D4 is used in medical research for its potential therapeutic effects in treating hypercholesterolemia and reducing the risk of cardiovascular disease. It is also used in environmental and industrial research for its role in pollution management and improving product quality and efficiency.